molecular formula C14H20BrN3O B11551698 2-[(3-bromophenyl)amino]-N'-[(3Z)-hexan-3-ylidene]acetohydrazide (non-preferred name)

2-[(3-bromophenyl)amino]-N'-[(3Z)-hexan-3-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B11551698
M. Wt: 326.23 g/mol
InChI Key: YENGGYKGVCOGHP-ATVHPVEESA-N
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Description

2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide is an organic compound that features a bromophenyl group, an amino group, and an acetohydrazide moiety

Preparation Methods

The synthesis of 2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide typically involves multi-step organic synthesis. The process begins with the bromination of aniline to form 3-bromoaniline. This intermediate is then reacted with acetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the acetohydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar compounds to 2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities.

Properties

Molecular Formula

C14H20BrN3O

Molecular Weight

326.23 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(Z)-hexan-3-ylideneamino]acetamide

InChI

InChI=1S/C14H20BrN3O/c1-3-6-12(4-2)17-18-14(19)10-16-13-8-5-7-11(15)9-13/h5,7-9,16H,3-4,6,10H2,1-2H3,(H,18,19)/b17-12-

InChI Key

YENGGYKGVCOGHP-ATVHPVEESA-N

Isomeric SMILES

CCC/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/CC

Canonical SMILES

CCCC(=NNC(=O)CNC1=CC(=CC=C1)Br)CC

Origin of Product

United States

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